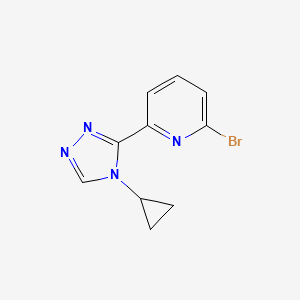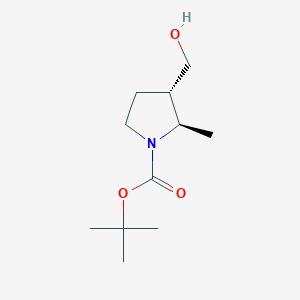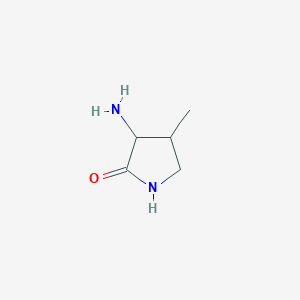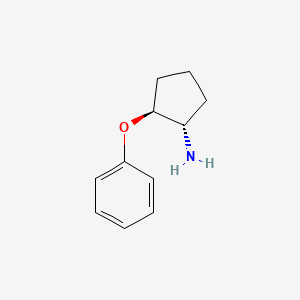
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile is a chemical compound with the molecular formula C7H4ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications due to the unique electronic properties imparted by these substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile typically involves the nucleophilic substitution reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with acetonitrile. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution Reactions: The fluorine atom can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate (K2CO3) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.
科学的研究の応用
2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a building block for the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile: This compound is structurally similar but has different substitution patterns on the pyridine ring.
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Another related compound with a ketone functional group instead of a nitrile.
Uniqueness
The unique combination of chlorine and fluorine atoms in 2-(4-Chloro-5-fluoropyridin-3-yl)acetonitrile imparts distinct electronic properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological applications.
特性
分子式 |
C7H4ClFN2 |
|---|---|
分子量 |
170.57 g/mol |
IUPAC名 |
2-(4-chloro-5-fluoropyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-7-5(1-2-10)3-11-4-6(7)9/h3-4H,1H2 |
InChIキー |
WUUMVRSAZRHLCC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)F)Cl)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12950809.png)



![Pyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B12950841.png)

![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12950850.png)


![(3-Methylbenzo[b]thiophen-2-yl)methanamine hydrochloride](/img/structure/B12950863.png)
![2-[(5,6-Diethoxy-1H-benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B12950864.png)

![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)
